2,2-Bis(trimethylsilyl)acetamide
Overview
Description
2,2-Bis(trimethylsilyl)acetamide is an organosilicon compound with the chemical formula C₈H₂₁NOSi₂. It is a colorless liquid that is soluble in various organic solvents but reacts rapidly with moisture and solvents containing hydroxyl and amino groups . This compound is widely used in analytical chemistry to increase the volatility of analytes, particularly for gas chromatography . Additionally, it is employed in organic synthesis to introduce the trimethylsilyl protecting group .
Preparation Methods
2,2-Bis(trimethylsilyl)acetamide is prepared by treating acetamide with trimethylsilyl chloride in the presence of a base such as triethylamine . The reaction can be represented as follows: [ \text{MeC(O)NH}_2 + 2 \text{SiMe}_3\text{Cl} + 2 \text{Et}_3\text{N} \rightarrow \text{MeC(OSiMe}_3\text{)NSiMe}_3 + 2 \text{Et}_3\text{NHCl} ] In this reaction, acetamide reacts with trimethylsilyl chloride to form this compound and triethylammonium chloride as a byproduct .
Chemical Reactions Analysis
2,2-Bis(trimethylsilyl)acetamide undergoes several types of chemical reactions, primarily involving the formation of trimethylsilyl ethers. For example, its reaction with alcohols produces the corresponding trimethylsilyl ether and acetamide as a byproduct : [ 2 \text{ROH} + \text{MeC(OSiMe}_3\text{)NSiMe}_3 \rightarrow \text{MeC(O)NH}_2 + 2 \text{ROSiMe}_3 ] This compound is also used as a silylating agent for the protection of amides, amines, alcohols, carboxylic acids, enols, and phenols . It can act as a Bronsted base precursor in Tsuji–Trost reactions .
Scientific Research Applications
2,2-Bis(trimethylsilyl)acetamide has a wide range of applications in scientific research:
Organic Synthesis: It is used as a silylating reagent to protect functional groups during synthesis.
Analytical Chemistry: It serves as a derivatization reagent in gas chromatography and liquid chromatography to generate volatile derivatives.
Biochemistry: It is employed to modify biomolecules, enhancing their stability and detection sensitivity in proteomics and metabolomics research.
Pharmaceutical Chemistry: It is used in drug molecule design and synthesis to improve solubility, stability, and bioavailability.
Mechanism of Action
Comparison with Similar Compounds
2,2-Bis(trimethylsilyl)acetamide is similar to other silylating agents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and trimethylsilyl trifluoromethanesulfonate . it is unique in its ability to silylate a wide range of functional groups under mild conditions, making it a versatile reagent in organic synthesis and analytical chemistry . Other similar compounds include:
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA): Used for silylation of hydroxyl groups.
Trimethylsilyl trifluoromethanesulfonate: Another silylating agent with similar applications.
Properties
IUPAC Name |
2,2-bis(trimethylsilyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H21NOSi2/c1-11(2,3)8(7(9)10)12(4,5)6/h8H,1-6H3,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDVMCQUOSYOQMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C(C(=O)N)[Si](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H21NOSi2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80470929 | |
Record name | bistrimethylsilylacetamid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80470929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.43 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17879-45-7 | |
Record name | bistrimethylsilylacetamid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80470929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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